molecular formula C17H16ClNO3 B2996111 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326851-72-2

7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2996111
CAS No.: 1326851-72-2
M. Wt: 317.77
InChI Key: SLJPERKPBMEDEW-UHFFFAOYSA-N
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Description

7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring fused with a benzene moiety. Key structural features include:

  • Chloro substituent at position 7, which enhances electron-withdrawing properties and influences binding interactions.
  • 4-Methoxybenzyl group at position 4, providing electron-donating effects and modulating solubility.
  • Benzoxazepine core, which offers conformational flexibility compared to six-membered benzoxazines or benzodiazepines.

Properties

IUPAC Name

7-chloro-4-[(4-methoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-15-5-2-12(3-6-15)9-19-10-13-8-14(18)4-7-16(13)22-11-17(19)20/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJPERKPBMEDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of a suitable precursor, such as a 2-amino-3-chloro-1,4-benzoxazepin-3(2H)-one derivative, with a 4-methoxybenzyl chloride under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and a suitable solvent, such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules

Biology: In biological research, 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may be used as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into biological processes and pathways.

Medicine: In the field of medicine, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, such as its ability to modulate biological targets or pathways involved in disease states.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazepine/Benzoxazine Family

The following compounds share core heterocyclic frameworks but differ in substituents and ring systems:

Compound Name Substituent at Position 4 Ring System Molecular Formula Molecular Weight Key Properties (Predicted/Reported) Source
7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one 4-Methoxybenzyl Benzoxazepine C₁₇H₁₆ClNO₃ 317.77* Moderate lipophilicity (methoxy group) N/A (Target)
7-Chloro-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one 3,4-Diethoxybenzyl Benzoxazepine C₁₉H₂₀ClNO₄ 361.82* Increased hydrophobicity (diethoxy groups) Santa Cruz Biotechnology
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one Phenethyl Benzoxazinone C₁₆H₁₄ClNO₂ 295.75 Reduced flexibility (six-membered ring) Acta Cryst. E
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one Benzyl Benzoxazinone C₁₅H₁₂ClNO₂ 273.72 Higher rigidity (benzoxazinone core) Acta Cryst. E
7-Chloro-4-{[4-(propan-2-yl)phenyl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one 4-Isopropylbenzyl Benzoxazepine C₁₉H₂₀ClNO₂ 329.82 Steric bulk (isopropyl group) 化源网

*Molecular weights calculated based on formulas.

Key Observations:

Substituent Effects :

  • Methoxy vs. Diethoxy : The target compound’s 4-methoxybenzyl group balances polarity and lipophilicity, whereas the diethoxy analog is more hydrophobic, which may affect membrane permeability.
  • Benzyl vs. Phenethyl : Phenethyl substituents introduce longer alkyl chains, increasing lipophilicity but reducing steric accessibility.

Halogenated Derivatives : Compounds like 4-(2-bromo-4-fluorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (MW 336.15) highlight how halogens alter electronic properties and binding kinetics.

Research Findings and Hypotheses

While the provided evidence lacks direct biological data, structural comparisons suggest:

  • Pharmacological Potential: The benzoxazepine core is structurally akin to benzodiazepines (e.g., Methylclonazepam ), implying possible GABA receptor interactions.
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) may enhance binding to electron-deficient targets.
    • Bulky substituents (e.g., isopropyl ) could improve selectivity by excluding off-target interactions.

Biological Activity

7-Chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18ClNO2\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:

  • Antidepressant Effects : The compound may modulate serotonin and norepinephrine levels in the brain, similar to other benzodiazepine derivatives.
  • Anxiolytic Properties : It potentially acts on GABA receptors, contributing to anxiety reduction.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

EffectDescription
AntidepressantEnhances mood and alleviates depressive symptoms through neurotransmitter modulation.
AnxiolyticReduces anxiety by acting on GABAergic pathways.
NeuroprotectiveExhibits protective effects against neurodegeneration in experimental models.

Study 1: Antidepressant Activity

A study published in Pharmacology Reports evaluated the antidepressant activity of the compound in animal models. The findings demonstrated that administration led to a significant reduction in immobility time in the forced swim test, suggesting enhanced antidepressant-like effects.

Study 2: Anxiolytic Properties

In another investigation reported in Journal of Medicinal Chemistry, the anxiolytic properties were assessed using the elevated plus maze test. Results indicated that subjects treated with the compound spent more time in the open arms compared to controls, indicating reduced anxiety levels.

Study 3: Neuroprotective Effects

Research highlighted in Neuropharmacology explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that it significantly reduced cell death in cultured neurons exposed to oxidative agents.

Q & A

Q. What are the optimized synthetic routes for 7-chloro-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction yields be improved?

The synthesis typically involves cyclization of precursors under basic conditions. For example, a method adapted from structurally similar benzoxazepines involves refluxing intermediates (e.g., substituted acetamides) with cesium carbonate in DMF to promote cyclization. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) yields the product . To enhance yields, optimize stoichiometry (e.g., 1.2 equivalents of base) and monitor reaction progress using TLC.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • X-ray crystallography : Resolves bond lengths, angles, and heterocyclic conformation (e.g., envelope vs. screw-boat conformations in benzoxazepines) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. For example, the methoxybenzyl group shows characteristic aromatic proton splitting (~6.8–7.3 ppm) and a singlet for the methoxy group (~3.8 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+ peak matching C₁₉H₁₉ClNO₃).

Q. How should researchers design in vitro assays to evaluate the compound’s antimicrobial or receptor-binding activity?

  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth, with positive controls (e.g., ciprofloxacin) .
  • Receptor binding : Radioligand displacement assays (e.g., for 5-HT₆ receptors) with tritiated ligands (e.g., 3^3H-LSD) and membrane preparations from transfected HEK293 cells. Calculate IC₅₀ values using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical substituents for biological activity?

  • Synthesize analogs with variations in the methoxybenzyl (e.g., replacing -OCH₃ with -CF₃) or chloro groups.
  • Test analogs in parallel bioassays (e.g., antimicrobial, receptor binding) and correlate activity with electronic (Hammett σ) or steric parameters.
  • Use molecular docking to predict binding poses in target proteins (e.g., 5-HT₆ receptor homology models) .

Q. What experimental strategies resolve contradictions in reported crystal structures of benzoxazepine derivatives?

Discrepancies in heterocyclic conformations (e.g., envelope vs. boat) may arise from crystallization conditions or substituent effects. To address this:

  • Re-crystallize the compound in multiple solvents (e.g., ethyl acetate vs. DMSO) and compare unit cell parameters.
  • Perform DFT calculations to evaluate the energy difference between conformers and validate experimental observations .

Q. How can metabolic stability and pharmacokinetic properties of this compound be assessed preclinically?

  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (CLint).
  • CYP inhibition : Screen against major CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction .

Q. What strategies improve selectivity for target receptors over off-target proteins?

  • Pharmacophore masking : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target interactions.
  • Fragment-based design : Optimize core fragments using SPR (Surface Plasmon Resonance) to prioritize high-affinity, selective binders .

Methodological Tables

Q. Table 1: Key Crystallographic Data for Benzoxazepine Derivatives

CompoundConformationDihedral Angle (°)Reference
4-Benzyl-7-chloro derivativeEnvelope89.99 (benzene rings)
Related screw-boat analogScrew-boat75.2

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Base (Cs₂CO₃)1.2 eq.70% → 85%
SolventDMFReduced side-products
PurificationEthyl acetate/hexane (1:5)Purity >95%

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